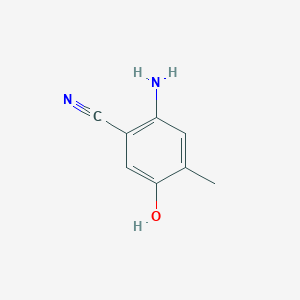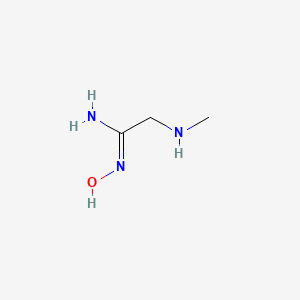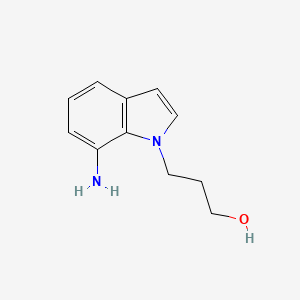
2-Amino-5-hydroxy-4-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-hydroxy-4-methylbenzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, characterized by the presence of an amino group, a hydroxyl group, and a methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-nitrophenol with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methyl-2-nitrobenzonitrile in the presence of a suitable catalyst, such as palladium on carbon. This process allows for the selective reduction of the nitro group to an amino group, yielding the desired product with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-hydroxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: 2-Amino-5-hydroxy-4-methylbenzaldehyde.
Reduction: 2-Amino-5-hydroxy-4-methylbenzylamine.
Substitution: 2-Halo-5-hydroxy-4-methylbenzonitrile.
Aplicaciones Científicas De Investigación
2-Amino-5-hydroxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-hydroxy-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-4-hydroxybenzonitrile
Uniqueness
2-Amino-5-hydroxy-4-methylbenzonitrile is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2-amino-5-hydroxy-4-methylbenzonitrile |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7(10)6(4-9)3-8(5)11/h2-3,11H,10H2,1H3 |
Clave InChI |
DTEAZMVWMGLFRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)


![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)

![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)


